![molecular formula C17H18N2O3 B2866663 N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1797076-76-6](/img/structure/B2866663.png)
N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivatives in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, amides can undergo hydrolysis to form carboxylic acids and amines . The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and molecular weight, can be determined using various analytical methods. These properties can influence the compound’s behavior in chemical reactions and its suitability for certain applications.Scientific Research Applications
Organic Synthesis Techniques
Research has focused on developing novel synthetic routes and methodologies for indole derivatives, which are important in pharmaceuticals and agrochemicals. For instance, the synthesis of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines demonstrates the versatility of indole chemistry and its potential for creating a wide range of biologically active compounds (Clark et al., 1991). Similarly, the preparation of N-methoxy-N-methylamides from carboxylic acids showcases a method that could be applicable to the synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide (Kim et al., 2003).
Potential in Medicinal Chemistry
Compounds with structures similar to N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide have been explored for their medicinal properties. For example, the study of indole-benzimidazole derivatives points to the potential of such compounds in developing therapeutics (Wang et al., 2016). The exploration of indole derivatives as epidemal growth factor receptor inhibitors and anticancer agents further underscores the importance of indole chemistry in drug discovery (Lan et al., 2017).
Advances in Heterocyclic Chemistry
The synthesis of complex heterocyclic compounds, such as furoindole derivatives, exemplifies the ongoing research in creating novel structures with potential applications in materials science and pharmacology (Grinev et al., 1977). Such research contributes to the understanding of the chemical and physical properties of these compounds, paving the way for their application in various scientific fields.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may pose a risk of fire or explosion. Safety data sheets (SDS) provide information on the hazards associated with a compound and the precautions that should be taken when handling it .
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-6-13(11(2)22-10)9-18-17(20)16-7-12-4-5-14(21-3)8-15(12)19-16/h4-8,19H,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDRFZYGSFCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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